molecular formula C9H14N2S B3199799 (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine CAS No. 1017132-07-8

(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Cat. No. B3199799
CAS RN: 1017132-07-8
M. Wt: 182.29 g/mol
InChI Key: BQHQALLUQDVGFA-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C8H12N2S . It has a molecular weight of 168.26 and its structure can be represented by the SMILES string CC1CCc2nc(N)sc2C1 .


Molecular Structure Analysis

The InChI representation of this compound is 1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) . This indicates that the compound contains a benzothiazol ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 317.0±11.0 °C at 760 mmHg, and a flash point of 145.5±19.3 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Anticancer Activity

(6-Methyl-THBT): has demonstrated promising anticancer properties. It has been studied for its effects on different cancer cell lines. Researchers have correlated its activity with the structure–activity relationship (SAR) and conducted molecular modeling studies . Further investigations are needed to fully understand its mechanisms and potential clinical applications.

Safety and Hazards

The compound is classified as a combustible solid . It’s important to handle it with appropriate safety measures to prevent fire and exposure. As with all chemicals, it should be handled with care, using personal protective equipment and following good laboratory practices.

properties

IUPAC Name

(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHQALLUQDVGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 2
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 3
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

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